Furazolidone-d4
Overview
Description
Furazolidone is used to treat bacterial and protozoal infections. It works by killing bacteria and protozoa, some of which are parasites that can cause many different kinds of infections in the body .
Synthesis Analysis
Furazolidone is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to make 3-amino-2-oxazolidone. Reacting this with benzaldehyde gives the corresponding hydrazone .
Molecular Structure Analysis
Furazolidone-d4 has a molecular formula of C8H3D4N3O5 and a molecular weight of 229.18 .
Chemical Reactions Analysis
Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations .
Scientific Research Applications
Application in Aquaculture
- Scientific Field : Aquaculture and Environmental Science .
- Methods of Application : In a study, high performance liquid chromatography (HPLC) was used to separate and purify FZD from the sea cucumber culture sediment, and the purified effluent was combined with a substrate of gold nanoparticles (Au NPs) for surface enhanced Raman spectroscopy (SERS) detection .
- Results or Outcomes : The absolute detection limit of FZD by SERS is 1 ng, and the detection limit of FZD in actual sediment samples is less than 1 μg/kg. The cost and period of FZD analysis by HPLC-SERS are greatly reduced for the omission of derivatization compared with the traditional mass spectrometry method .
Application as an Analytical Standard
- Scientific Field : Analytical Chemistry .
- Summary of the Application : Furazolidone-d4 is an isotopically labeled compound typically used for the quantitation of furazolidone .
- Methods of Application : Furazolidone-d4 may be used as an internal standard for the determination of furazolidone in pig muscle, liver and kidney tissues by high performance liquid chromatography-ultraviolet detection (HPLC-UV) and LC coupled to tandem mass spectrometry (MS/MS) .
- Results or Outcomes : The use of Furazolidone-d4 as an internal standard allows for accurate quantitation of furazolidone in various biological samples .
Application in Treating Leukemia
- Scientific Field : Medical and Health Sciences .
- Summary of the Application : Furazolidone (FZD), a synthetic nitrofuran drug, has been reported to have novel applications in treating leukemia .
Application in Treating Leishmaniasis
- Scientific Field : Medical and Health Sciences .
- Summary of the Application : Furazolidone (FZD) has been reported to have applications in treating leishmaniasis, a disease caused by protozoan parasites .
Application in Environmental Monitoring
- Scientific Field : Environmental Science .
- Methods of Application : In a study, high performance liquid chromatography (HPLC) was used to separate and purify FZD from the sea cucumber culture sediment, and the purified effluent was combined with a substrate of gold nanoparticles (Au NPs) for surface enhanced Raman spectroscopy (SERS) detection .
- Results or Outcomes : The absolute detection limit of FZD by SERS is 1 ng, and the detection limit of FZD in actual sediment samples is less than 1 μg/kg. The cost and period of FZD analysis by HPLC-SERS are greatly reduced for the omission of derivatization compared with the traditional mass spectrometry method .
Application in Veterinary Medicine
- Scientific Field : Veterinary Medicine .
- Summary of the Application : Furazolidone-d4 is an isotopically labeled compound typically used for the quantitation of furazolidone .
- Methods of Application : Furazolidone-d4 may be used as an internal standard for the determination of furazolidone in pig muscle, liver and kidney tissues by high performance liquid chromatography-ultraviolet detection (HPLC-UV) and LC coupled to tandem mass spectrometry (MS/MS) .
- Results or Outcomes : The use of Furazolidone-d4 as an internal standard allows for accurate quantitation of furazolidone in various biological samples .
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHJDBGFXBMTGZ-QIBFQDEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675914 | |
Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furazolidone-d4 | |
CAS RN |
1217222-76-8 | |
Record name | 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217222-76-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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